molecular formula C8H11HgNO2 B14682813 Phenylmercuric ammonium acetate CAS No. 34604-38-1

Phenylmercuric ammonium acetate

Cat. No.: B14682813
CAS No.: 34604-38-1
M. Wt: 353.77 g/mol
InChI Key: LPDJEBDOSVRHKE-UHFFFAOYSA-M
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Description

Phenylmercuric ammonium acetate is an organomercurial compound known for its antimicrobial properties. It has been widely used as a preservative, fungicide, and slimicide. The compound is characterized by the presence of a phenyl group attached to a mercury atom, which is further bonded to an ammonium acetate group. This unique structure imparts significant biological activity, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylmercuric ammonium acetate can be synthesized through the reaction of phenylmercuric acetate with ammonium acetate. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Enzymatic Decomposition Pathways

Mercury-resistant Pseudomonas species degrade phenylmercuric ammonium acetate via an inducible enzyme system. Key components include:

  • Glucose dehydrogenase (GDH) and arabinose dehydrogenase (ADH) for NAD/NADP reduction.

  • Cytochrome c as an electron carrier.

  • A C-Hg bond-cleaving enzyme ("decomposing enzyme") .

Table 1: Enzyme System Requirements for PMA Decomposition

Component OmittedResidual Activity (%)
Complete System100
Decomposing Enzyme0
Cytochrome c22
GDH/Glucose/NAD5
ADH/Arabinose/NADP8

The decomposition releases elemental mercury (Hg⁰) and benzene , detected via atomic absorption spectrophotometry and gas chromatography .

Metabolic Transformations in Organisms

In rats and chicks, this compound is rapidly absorbed and metabolized:

  • Primary Route : Biliary excretion with inorganic mercury accumulation in the liver and kidneys .

  • Excretion Form : >95% as inorganic mercury, not the parent compound .

Effect of Chelating Agents :

  • 2,3-Dimercaprol (BAL) redistributes mercury from tissues to blood and kidneys, altering toxicity profiles .

Microbial Biodegradation

Mercury-resistant bacteria in estuarine environments degrade this compound into Hg⁰ vapor and benzene . Isolate Pseudomonas sp. 244 showed 53.7% degradation over 4 days, compared to <3% for non-resistant strains .

Soil and Plant Interactions

  • Soil Residues : Up to 0.2 ppm Hg in soils beneath treated plants vs. 0.05 ppm in untreated soils .

  • Plant Translocation : Mercury residues detected in apple flesh (0.24 ppm) and bark (4 ppm after repeated treatments) .

Reactivity with Thiols

This compound reacts with thiol-containing compounds (e.g., thioglycolate), facilitating Hg-C bond cleavage. This reaction is critical in enzymatic assays, where 0.5 mM thioglycolate enhances decomposition rates by 40% .

Stability Under Physiological Conditions

The compound undergoes pH-dependent hydrolysis:

  • Acidic Conditions : Rapid breakdown to phenylmercuric ions and acetic acid.

  • Neutral/Basic Conditions : Stable short-term but degrades enzymatically or via microbial action .

Scientific Research Applications

Phenylmercuric ammonium acetate has diverse applications in scientific research:

Mechanism of Action

The antimicrobial activity of phenylmercuric ammonium acetate is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions. The mercury atom interacts with thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular processes. This results in the death of microbial cells .

Comparison with Similar Compounds

  • Phenylmercuric acetate
  • Phenylmercuric nitrate
  • Thimerosal

Comparison: Phenylmercuric ammonium acetate is unique due to its specific ammonium acetate group, which imparts distinct solubility and reactivity properties compared to other phenylmercuric compounds. For instance, phenylmercuric acetate is more commonly used as a fungicide, while thimerosal is widely known for its use as a preservative in vaccines .

Q & A

Basic Research Questions

Q. What are the recommended exposure limits for phenylmercuric ammonium acetate in laboratory settings?

The NIOSH recommended airborne exposure limit (REL) and ACGIH threshold limit value (TLV) for aryl mercury compounds (measured as mercury) are both 0.1 mg/m³. NIOSH specifies this limit should not be exceeded at any time, while ACGIH averages it over an 8-hour work shift. Researchers must use real-time air monitoring and enforce strict PPE protocols (e.g., fume hoods, respirators) to comply with these standards .

Q. How should this compound be safely stored to prevent reactive hazards?

Store the compound away from oxidizing agents (e.g., chlorates, peroxides), strong acids/bases (e.g., HCl, NaOH), ammonia, and reducing agents (e.g., lithium hydrides). Use inert, airtight containers in cool, dry environments. Incompatible substances can trigger explosive reactions or toxic gas release (e.g., sulfur dioxide from thiosulfate reactions) .

Q. What role does this compound play in soil urea analysis?

It acts as a urease inhibitor in 2M KCl extraction buffers (5 mg/L concentration), preventing enzymatic degradation of urea during soil sample processing. This preserves urea integrity for colorimetric determination using diacetyl monoxime and thiosemicarbazide .

Q. What first-aid measures are critical for accidental dermal exposure?

Immediately remove contaminated clothing and wash skin with soap and water for 15 minutes. Seek medical evaluation for potential mercury poisoning symptoms (e.g., metallic taste, tremors). Skin allergy or graying may develop with repeated exposure, necessitating allergist consultation .

Advanced Research Questions

Q. How does this compound interact with sulfides in experimental settings?

In ammonium hydroxide-ammonium acetate solutions, it reacts with hydrogen sulfide or alkali sulfides to form phenylmercuric sulfide—a white amorphous precipitate. This compound decomposes in chloroform or under heat (108°C), releasing mercuric sulfide and mercury diphenyl. Such reactions are critical in synthesizing organomercury derivatives .

Q. What methodologies optimize this compound concentrations in extraction buffers to minimize analytical interference?

Adamsen et al. (1985) demonstrated that 5 mg/L in 2M KCl effectively preserves ammonium, nitrate, and nitrite in soil extracts without interfering with salicylate-isocyanurate or Cu²⁺/Cd reduction column assays. Higher concentrations may inhibit nitrate reduction, requiring validation via spike-recovery tests .

Q. How do bacterial transposons confer resistance to this compound?

Certain Pseudomonas fluorescens strains harbor translocatable genetic elements (TGEs) encoding enzymatic decomposition pathways. Cell-free extracts with glucose, NAD(P), and thioglycolate degrade phenylmercuric acetate to benzene at pH ~6, mediated by mercury-resistant mer operons. This resistance complicates bioremediation studies .

Q. What decomposition products form during incineration or combustion of this compound?

Combustion releases toxic gases, including mercury vapor and carbon monoxide. In controlled thermal decomposition (200°C), it produces mercury diphenyl and sulfur dioxide when reacted with thiosulfates. Researchers must use scrubbers and mercury traps in waste disposal systems .

Q. How does this compound compare to other mercurials in antifungal efficacy studies?

In agricultural formulations, it exhibits broader-spectrum fungicidal activity compared to methoxyethyl mercury acetate (MEMA) but requires co-application with dithiocarbamates (e.g., mancozeb) for synergistic control of Phycomycetes. Dose-response assays should account for phytotoxicity thresholds in crops .

Q. What analytical techniques differentiate this compound from other organomercury compounds in biological samples?

Gas-liquid chromatography (GLC) identifies decomposition products like benzene, while colorimetric methods (e.g., N-(1-naphthyl)-ethylenediamine dihydrochloride) detect residual nitrate/nitrite in extracts. For tissue samples, ICP-MS quantifies mercury speciation with <1 ppb detection limits .

Q. Methodological Notes

  • Toxicity Monitoring : Regular biomonitoring (e.g., urinary mercury levels, neurological exams) is mandatory for researchers handling this compound. Reference OSHA 29 CFR 1910.1020 for exposure records .
  • Waste Disposal : Treat residuals as hazardous waste (EPA D003 code). Neutralize with activated carbon or sulfide precipitation before EPA-approved incineration .

Properties

CAS No.

34604-38-1

Molecular Formula

C8H11HgNO2

Molecular Weight

353.77 g/mol

IUPAC Name

acetyloxy(phenyl)mercury;azane

InChI

InChI=1S/C6H5.C2H4O2.Hg.H3N/c1-2-4-6-5-3-1;1-2(3)4;;/h1-5H;1H3,(H,3,4);;1H3/q;;+1;/p-1

InChI Key

LPDJEBDOSVRHKE-UHFFFAOYSA-M

Canonical SMILES

CC(=O)O[Hg]C1=CC=CC=C1.N

Origin of Product

United States

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